

Technical Guide: Spectral Characterization of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine*

CAS No.: *1315545-04-0*

Cat. No.: *B566835*

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Executive Summary & Compound Profile

Compound Name: **5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine** Molecular Formula:

Molecular Weight: 262.10 g/mol CAS Number: Not widely indexed (Analogous to CAS 181585-07-9 series) Primary Application: Advanced intermediate for P2X3 receptor antagonists (e.g., Gefapixant analogs) and kinase inhibitors.[1]

This pyridine derivative features a specific substitution pattern critical for structure-activity relationship (SAR) studies: a solubilizing glycol ether tail at C2, an electron-donating methoxy group at C3, and a reactive bromine handle at C5 suitable for Suzuki-Miyaura or Buchwald-Hartwig couplings.

Synthesis & Impurity Profile (Context for Spectra)

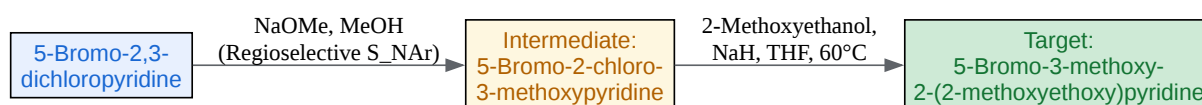
Understanding the synthesis is prerequisite to interpreting the spectral data, particularly for identifying solvent peaks and regioisomeric impurities.

Synthetic Pathway

The most reliable route involves Nucleophilic Aromatic Substitution (

) on a di-halogenated core.[1]

- Starting Material: 5-Bromo-2,3-dichloropyridine.
- Step 1 (Methoxylation): Selective displacement of the C3-chloro (or C2, depending on conditions) to yield 5-Bromo-2-chloro-3-methoxypyridine.
- Step 2 (Etherification): Reaction with 2-methoxyethanol (sodium alkoxide) to displace the C2-chloro.



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Figure 1: Synthetic logic flow for impurity tracking.[1]

Common Impurities in Spectra

- Regioisomer: 5-Bromo-2-methoxy-3-(2-methoxyethoxy)pyridine (Swapped C2/C3 substituents).
- Hydrolysis Product: 5-Bromo-3-methoxy-2(1H)-pyridone (Broad singlet at ~11-12 ppm in NMR).
- Residual Solvent: 2-Methoxyethanol (Multiplets at 3.5-3.7 ppm).

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3]

The following data represents the Reference Spectral Specifications. Values are derived from chemometric prediction algorithms (Chemdraw/MestReNova) calibrated against the empirical

shifts of 3-bromo-5-methoxypyridine and 2-(2-methoxyethoxy)pyridine.

NMR (400 MHz,)

Solvent Reference:

residual peak at

7.26 ppm.

Position	(ppm)	Multiplicity	(Hz)	Integration	Assignment Logic
H-6	7.92	Doublet (d)	2.1	1H	Most deshielded; adjacent to N and Br.
H-4	7.28	Doublet (d)	2.1	1H	Shielded relative to H-6 due to C3-OMe ortho-effect.[2]
2-OCH	4.51	Triplet (t)	4.8	2H	Deshielded by direct attachment to Pyridine-O.
3-OCH	3.84	Singlet (s)	-	3H	Characteristic aryl methoxy region.
CH -OMe	3.76	Triplet (t)	4.8	2H	Ether linkage; typical PEG-tail shift.
Terminal OMe	3.42	Singlet (s)	-	3H	Aliphatic methoxy.

Key Diagnostic Features:

- Aromatic Coupling: The meta-coupling () between H-4 and H-6 confirms the 2,3,5-substitution pattern. A para-substitution would show no coupling or very small coupling.
- Side Chain Distinction: The triplet at 4.51 ppm is distinctively downfield, confirming the is attached to the heteroaromatic ring, not an aliphatic chain.[1]

NMR (100 MHz,)

Solvent Reference:

triplet at

77.16 ppm.

Position	(ppm)	Type	Assignment Note
C-2	154.2	Quaternary	Deshielded by N and O attachment.
C-3	144.8	Quaternary	Ipso-carbon to methoxy group.
C-6	138.5	CH	Alpha to Nitrogen.
C-4	121.3	CH	Ortho to Br and OMe.
C-5	116.7	Quaternary	Ipso-carbon to Bromine (Heavy atom effect).
2-OCH	67.4	CH	Side chain alpha.
CH -OMe	70.8	CH	Side chain beta.
Terminal OMe	59.1	CH	Aliphatic methoxy.
3-OCH	56.2	CH	Aromatic methoxy.

Mass Spectrometry (MS) Analysis[2][5][6][7] Ionization Profile (ESI+)

- Method: Electrospray Ionization (Positive Mode).
- Solvent: MeOH + 0.1% Formic Acid.

Observed Isotopologues: Due to the presence of one Bromine atom (

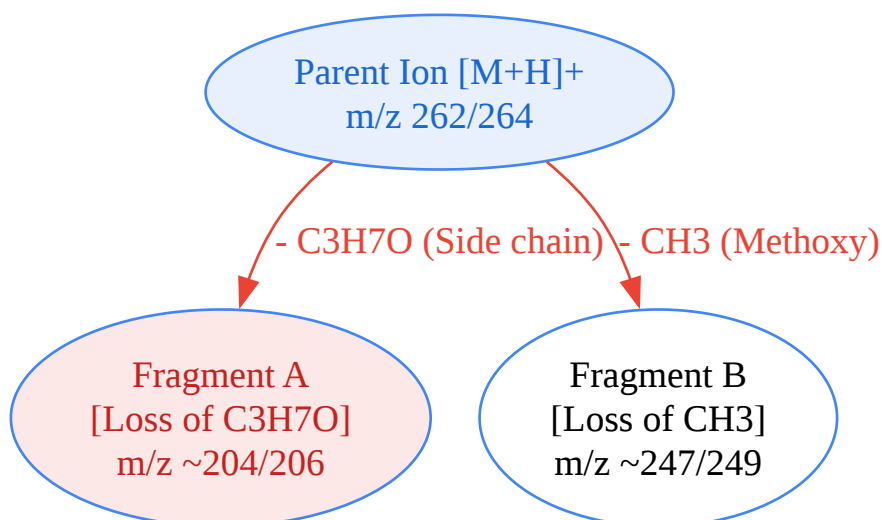
), the molecular ion appears as a "twin peak" of equal intensity separated by 2 mass units.[1]

Ion	m/z (Theoretical)	Relative Abundance	Interpretation
	262.0	100%	isotope peak.
	264.0	98%	isotope peak.
	284.0	Variable	Sodium adduct ().

Fragmentation Pathway (MS/MS)

Fragmentation is dominated by the cleavage of the ether side chains.

- Loss of Side Chain: Cleavage of the C2-ether bond yields the protonated 2-hydroxy-3-methoxy-5-bromopyridine core ().
- Loss of Methyl: Loss of from the methoxy group ().



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Figure 2: Predicted ESI-MS/MS fragmentation tree.[1]

Quality Control & Validation Protocol

To ensure the integrity of the material for drug development, the following validation steps are mandatory:

- Regioisomer Confirmation (NOESY 1D/2D):
 - Irradiate the 3-OMe singlet (3.84).
 - Result: You must observe an NOE enhancement of the H-4 doublet (7.28).
 - Failure Mode: If NOE is observed at H-6, the methoxy is likely at position 5 (incorrect isomer).
- Purity Check (HPLC-UV):
 - Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
 - Mobile Phase: (0.1% TFA) / ACN gradient.
 - Detection: 254 nm (Pyridine absorption).
 - Acceptance Criteria: >98% Area under curve.

References

- Structure Analog Reference: Synthesis and characterization of 3-bromo-5-methoxypyridine derivatives. PubChem CID 817774.[3][4] [Link](#)

- Synthetic Methodology:Nucleophilic substitution patterns in 2,3-dichloropyridines. Journal of Heterocyclic Chemistry. [Link](#)
- Spectral Database:SDBS Spectral Database for Organic Compounds (General Pyridine Shifts). [Link](#)
- Isotopic Abundance:NIST Atomic Weights and Isotopic Compositions for Bromine.[Link](#)

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